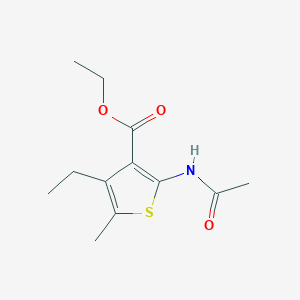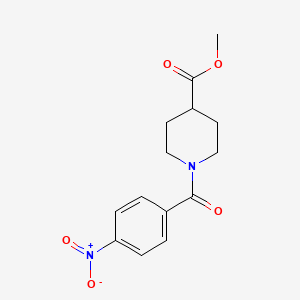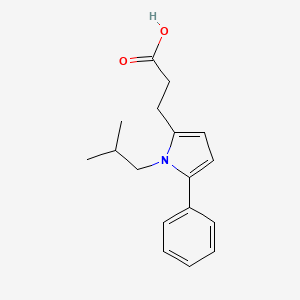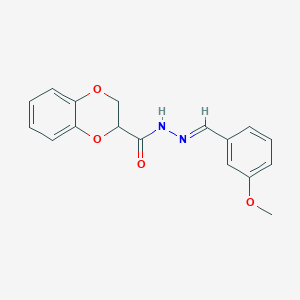
1-benzofuran-2-yl(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C15H9NO3 and a molecular weight of 251.24 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-2-yl(3-nitrophenyl)methanone is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex that emits fluorescence. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that cause cell death in cancer cells.
Biochemical and Physiological Effects:
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been shown to have low toxicity in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzofuran-2-yl(3-nitrophenyl)methanone in lab experiments is its unique properties, such as its ability to detect metal ions and its use as a photosensitizer in photodynamic therapy. However, one of the limitations is that the mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for the use of 1-Benzofuran-2-yl(3-nitrophenyl)methanone in scientific research. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential use in the synthesis of new organic compounds. Additionally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Conclusion:
1-Benzofuran-2-yl(3-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research for its properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
1-Benzofuran-2-yl(3-nitrophenyl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-nitrobenzaldehyde with 2-hydroxybenzofuran in the presence of a base such as potassium carbonate. The reaction yields 1-Benzofuran-2-yl(3-nitrophenyl)methanone as a yellow crystalline powder with a high yield.
Aplicaciones Científicas De Investigación
1-Benzofuran-2-yl(3-nitrophenyl)methanone has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as an intermediate in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(11-5-3-6-12(8-11)16(18)19)14-9-10-4-1-2-7-13(10)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMZGSVPMAAXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)

![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)


![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)

![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)